molecular formula C6H3Cl3 B7770029 1,2,3-Trichlorobenzene CAS No. 51703-47-0

1,2,3-Trichlorobenzene

Cat. No. B7770029
CAS RN: 51703-47-0
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Description

1,2,3-Trichlorobenzene is an organochlorine compound with the chemical formula C6H3Cl3 . It is one of three isomers of trichlorobenzene; the two others are 1,2,4-Trichlorobenzene and 1,3,5-Trichlorobenzene .


Synthesis Analysis

This compound can be prepared via dehydrohalogenation of hexachlorocyclohexane . Also, 1,3,5-trichlorobenzene is formed as a byproduct. Small amounts of this compound can also be produced while chlorinating benzene with iron (III) chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound forms white crystals with a faint aromatic odor . It is combustible and poorly soluble in water . The substance is irritating to eyes and the respiratory tract .

Safety and Hazards

1,2,3-Trichlorobenzene is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and damage to organs . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
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InChI Key

RELMFMZEBKVZJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026193
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C
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Flash Point

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor
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Density

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³
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Vapor Density

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26
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Vapor Pressure

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3
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Color/Form

Platelets from alcohol, White crystals

CAS RN

87-61-6, 51703-47-0, 12002-48-1
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Melting Point

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichlorobenzene
Reactant of Route 2
1,2,3-Trichlorobenzene
Reactant of Route 3
1,2,3-Trichlorobenzene
Reactant of Route 4
1,2,3-Trichlorobenzene
Reactant of Route 5
1,2,3-Trichlorobenzene
Reactant of Route 6
1,2,3-Trichlorobenzene

Q & A

Q1: What is the molecular formula and weight of 1,2,3-Trichlorobenzene?

A1: The molecular formula of this compound is C6H3Cl3, and its molecular weight is 181.45 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers have employed a variety of spectroscopic techniques for the characterization of this compound, including Infrared Spectroscopy (IR) [, ], Nuclear Quadrupole Resonance (NQR) [, ], Nuclear Magnetic Resonance (NMR) [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) [, , ].

Q3: How does the structure of this compound influence its solubility?

A3: this compound is a nonpolar aromatic compound. As a result, it exhibits low solubility in water but good solubility in organic solvents like hexane and chloroform [, , ].

Q4: What are the environmental concerns associated with this compound?

A4: this compound is a persistent organic pollutant that can bioaccumulate in the environment, posing risks to aquatic life and potentially entering the food chain [, , ].

Q5: How is this compound degraded in the environment?

A5: Microbial degradation plays a crucial role in the environmental fate of this compound. Studies have identified anaerobic bacterial cultures, including Dehalococcoides species, capable of reductively dechlorinating this compound to less chlorinated benzenes like 1,3-dichlorobenzene [, , , ]. This biodegradation process is influenced by factors such as temperature, pH, and the presence of electron donors like lactate or hydrogen.

Q6: What are the applications of this compound in synthetic chemistry?

A6: this compound serves as a valuable starting material in the synthesis of various chemicals, including 2,6-difluoroaniline and 2-chloro-4,6-dinitroresorcinol [, , ]. These compounds are important intermediates in the production of pharmaceuticals, polymers, and other specialty chemicals.

Q7: What is the role of this compound in the synthesis of 2-chloro-4,6-dinitroresorcinol?

A7: this compound is used as the starting material for the synthesis of 2-chloro-4,6-dinitroresorcinol through a two-step process. First, this compound undergoes nitration to yield 2-chloro-4,6-dinitro-1,2,3-trichlorobenzene. This intermediate is then subjected to basic hydrolysis, resulting in the formation of 2-chloro-4,6-dinitroresorcinol [].

Q8: How can homogeneous design optimize the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene?

A8: Homogeneous design, a chemometric method, can optimize the reaction parameters involved in the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene from this compound []. By systematically varying factors like reaction time, temperature, and molar ratios of reactants, researchers can identify the optimal conditions that maximize the yield of the desired product.

Q9: How is this compound typically analyzed in environmental samples?

A9: Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is commonly used for analyzing this compound in environmental samples like water and sediment [, , ]. These techniques provide the sensitivity and selectivity needed to detect and quantify trace levels of this compound.

Q10: What sample preparation techniques are commonly employed for analyzing this compound in complex matrices?

A10: Various sample preparation techniques, such as headspace extraction, liquid-liquid extraction, solid-phase extraction, and dispersive liquid-liquid microextraction, are employed to isolate and concentrate this compound from complex matrices before analysis [, ].

Q11: What is the significance of analytical method validation for this compound analysis?

A11: Analytical method validation is crucial to ensure the reliability and accuracy of this compound measurements [, ]. This process involves determining parameters like accuracy, precision, specificity, linearity, detection limit, and quantification limit, ensuring that the analytical method is fit for its intended purpose.

Q12: What are the potential toxic effects of this compound?

A12: While not as extensively studied as other chlorinated benzenes, this compound exhibits toxicity to aquatic organisms. Studies on zebrafish have shown that chronic exposure to this compound can impair reproduction, specifically reducing the number of eggs produced by females []. More research is needed to fully understand the long-term effects on different organisms and ecosystems.

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